R 59-022 hydrochloride
Description
Overview of Diacylglycerol Metabolism and Its Regulatory Role
Diacylglycerol (DAG) is a simple yet pivotal lipid, composed of a glycerol (B35011) molecule ester-linked to two fatty acid chains. um.es It stands at a critical juncture of lipid metabolism and cellular signaling. um.esnih.gov In response to various extracellular stimuli, such as hormones and growth factors, enzymes like phospholipase C (PLC) hydrolyze membrane phospholipids, notably phosphatidylinositol 4,5-bisphosphate (PIP2), to generate DAG. tandfonline.comnih.govfiveable.me This production of DAG is a key event in signal transduction. um.es
As a second messenger, DAG's primary role is to recruit and activate a host of downstream effector proteins, thereby influencing a wide array of cellular processes including cell growth, metabolism, differentiation, and apoptosis. um.esfiveable.memdpi.com The signaling function of DAG is tightly controlled; its levels are regulated by a delicate balance between synthesis and degradation. One of the primary routes for terminating DAG signaling is its phosphorylation into phosphatidic acid (PA) by a family of enzymes known as diacylglycerol kinases (DGKs). tandfonline.commdpi.comwikipedia.org This conversion not only attenuates DAG-mediated signals but also produces PA, another important lipid second messenger, highlighting the central regulatory role of DGKs in cellular signaling. mdpi.commdpi.com By preventing this conversion, inhibitors like R 59-022 hydrochloride can prolong and amplify DAG-dependent signaling events. invivochem.commedchemexpress.com
Classification and Functional Diversity of Diacylglycerol Kinase Isoforms
The diacylglycerol kinase (DGK) family of enzymes is responsible for phosphorylating DAG to produce phosphatidic acid (PA). mdpi.comwikipedia.org In mammals, there are ten distinct DGK isoforms, which are categorized into five subtypes based on their structural motifs and functional domains. nih.govmdpi.comresearchgate.net This structural diversity allows each isoform to have distinct biological functions, cellular locations, and regulatory mechanisms. nih.gov All DGK isoforms share a conserved catalytic domain, but differ in their additional regulatory domains, which dictate their specific roles in cellular signaling. wikipedia.orgportlandpress.com
The major classifications of mammalian DGK isoforms are as follows:
Type I (α, β, γ): These isoforms contain two EF-hand motifs, which are calcium-binding domains, making their activity sensitive to intracellular calcium levels. nih.govmdpi.com
Type II (δ, η, κ): Characterized by the presence of a pleckstrin homology (PH) domain at their N-terminus, which can interact with other lipids and proteins. nih.govmdpi.com
Type III (ε): This is a unique isoform that shows a preference for DAG species containing arachidonic acid. wikipedia.org
Type IV (ζ, ι): These isoforms feature a myristoylated alanine-rich C kinase substrate (MARCKS) domain. researchgate.net
Type V (θ): This isoform is distinguished by the presence of three C1 domains. researchgate.net
The compound this compound is a potent inhibitor of DGK, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.8 µM. invivochem.commedchemexpress.commedchemexpress.comambeed.com By inhibiting DGK activity, R 59-022 prevents the conversion of DAG to PA, leading to an accumulation of DAG and a subsequent amplification of its downstream signaling effects. invivochem.comimmunomart.com
Table 1: Classification of Mammalian Diacylglycerol Kinase (DGK) Isoforms
| Type | Isoforms | Key Distinguishing Domains |
|---|---|---|
| Type I | α, β, γ | Recoverin Homology (RVH) domain, EF-hand motifs (Calcium-binding) |
| Type II | δ, η, κ | Pleckstrin Homology (PH) domain, Sterile Alpha Motif (SAM) |
| Type III | ε | Specificity for arachidonate-containing DAG |
| Type IV | ζ, ι | Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) domain, Ankyrin repeats |
| Type V | θ | Three C1 domains, Glycine/Proline-rich region |
Source: Data compiled from multiple scientific sources. nih.govmdpi.comwikipedia.orgresearchgate.net
The Central Role of Protein Kinase C in Cellular Signal Transduction
Protein Kinase C (PKC) represents a family of serine/threonine-specific protein kinases that are central players in cellular signal transduction. wikipedia.orgacs.org They function as primary receptors for the second messenger DAG. pnas.org The activation of PKC enzymes by signals like an increase in DAG concentration is a critical step in controlling the function of other proteins through phosphorylation. wikipedia.org This activation cascade regulates a multitude of cellular responses, including gene expression, cell proliferation, and inflammation. nih.gov
The PKC family is divided into three main groups based on their activation requirements:
Conventional PKCs (cPKCs): Isoforms α, β, and γ. Their activation requires both DAG and calcium ions (Ca²⁺). nih.gov
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ. These are activated by DAG but are independent of calcium. nih.gov
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ. Their activation is independent of both DAG and calcium. nih.gov
Upon activation, cPKC and nPKC isoforms translocate to the cell membrane where DAG is present. tandfonline.com This interaction stabilizes the active conformation of the enzyme, allowing it to phosphorylate a wide range of substrate proteins and propagate the signal. tandfonline.com The compound this compound, by inhibiting DGKs and causing an elevation in DAG levels, effectively functions as an activator of PKC. invivochem.commedchemexpress.com Research has shown that treatment of cells with R 59-022 increases the phosphorylation of PKC's downstream targets. invivochem.comnih.gov For instance, in HeLa and U87 cells, R 59-022 has been observed to activate PKC. invivochem.commedchemexpress.com
Table 2: Families of Protein Kinase C (PKC)
| Family | Isoforms | Activator Requirements |
|---|---|---|
| Conventional (cPKC) | α, βΙ, βΙΙ, γ | Diacylglycerol (DAG) and Ca²⁺ |
| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG) |
| Atypical (aPKC) | ζ, ι/λ | Independent of DAG and Ca²⁺ |
Source: Data compiled from multiple scientific sources. nih.gov
Serotonin (B10506) Receptors and Their Involvement in Physiological Processes
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that modulates a vast array of physiological functions, including mood, sleep, appetite, and cognition. nih.govgenome.jp Its effects are mediated by a large and diverse family of serotonin receptors located on the cell surface. nih.gov These receptors are classified into seven distinct families (5-HT₁ to 5-HT₇), most of which are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. nih.govbmbreports.org
The diverse receptor subtypes couple to different intracellular signaling cascades:
5-HT₁ and 5-HT₅ receptors typically couple to Gαᵢ/Gαₒ proteins, leading to the inhibition of adenylyl cyclase. nih.govguidetopharmacology.org
5-HT₂ receptors couple to Gαₒ/Gα₁₁ proteins, activating phospholipase C and leading to the production of inositol (B14025) phosphates and DAG. guidetopharmacology.org
5-HT₄, 5-HT₆, and 5-HT₇ receptors couple to Gαₛ proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. genome.jpbmbreports.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H27ClFN3OS |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |
InChI Key |
APNKGVNEUKASGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |
Origin of Product |
United States |
R 59 022 Hydrochloride: a Multifunctional Pharmacological Probe
Mechanisms of Diacylglycerol Kinase Inhibition by R 59-022 Hydrochloride
This compound's primary and most well-characterized function is the inhibition of diacylglycerol kinase (DGK). This enzyme plays a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound effectively disrupts this process, leading to a cascade of downstream effects.
Inhibition of OAG Phosphorylation to OAPA
A key method to assess the inhibitory activity of this compound on DGK is by measuring its effect on the phosphorylation of the synthetic DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). In various experimental systems, this compound has been shown to potently inhibit the conversion of OAG to its phosphorylated form, 1-oleoyl-2-acetyl-sn-glycero-3-phosphate (OAPA). invivochem.commedchemexpress.commolnova.comtargetmol.commedchemexpress.commedchemexpress.comnih.gov
In human red blood cell membranes, R 59-022 demonstrated an IC50 value of 3.3 ± 0.4 x 10⁻⁶ M for the inhibition of DGK when OAG was used as an exogenous substrate. nih.gov Similarly, in intact human platelets, the compound inhibited the phosphorylation of OAG to OAPA with an IC50 of 3.8 ± 1.2 x 10⁻⁶ M. nih.gov This direct inhibition of DAG phosphorylation is a cornerstone of the compound's mechanism of action.
Augmentation of Endogenous Diacylglycerol Levels
A direct consequence of inhibiting diacylglycerol kinase is the accumulation of its substrate, diacylglycerol. medchemexpress.commedchemexpress.comnih.gov When cellular processes that generate DAG, such as the thrombin-induced turnover of inositol (B14025) lipids in platelets, are activated, the presence of this compound leads to a significant elevation of endogenous DAG levels. nih.gov This is accompanied by a corresponding decrease in the formation of phosphatidic acid. nih.gov This shift in the balance between DAG and PA has profound implications for cellular signaling, as DAG is a critical second messenger.
Isoform Selectivity Profile of Diacylglycerol Kinase Inhibition
The diacylglycerol kinase family comprises multiple isoforms with distinct tissue distributions and regulatory properties. Research into the selectivity of this compound has revealed a preference for certain DGK isoforms.
While early reports suggested specificity for class I DGKs, subsequent studies have indicated a more complex profile. nih.gov R 59-022 has been shown to inhibit DGKα, a class I isoform, and also demonstrates inhibitory activity against DGKθ, a class II isoform, at concentrations below 1 µM in vitro. nih.govcaymanchem.com
Furthermore, the inhibitory effects of R 59-022 extend beyond mammalian enzymes. It has been found to inhibit DGK2 from the plant Arabidopsis thaliana with an IC50 of 50 µM, while not affecting the activity of plant DGK7 at the same concentration. caymanchem.com This differential inhibition highlights the compound's utility in dissecting the roles of specific DGK isoforms in various biological systems.
Activation of Protein Kinase C Signaling by this compound
The accumulation of diacylglycerol resulting from DGK inhibition directly fuels the activation of protein kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular processes.
Direct Activation of Protein Kinase C Activity
By increasing the availability of the endogenous PKC activator, diacylglycerol, this compound effectively functions as a PKC activator. invivochem.commedchemexpress.commolnova.comtargetmol.commedchemexpress.commedchemexpress.comnih.govtargetmol.comnih.govmdpi.comtocris.commedchemexpress.comrndsystems.com This activation has been observed across various cell types. For instance, in human platelets, the inhibition of DGK by R 59-022 amplifies the stimulation of PKC activity by OAG. nih.gov Similarly, treatment of HeLa and U87 cells with 40 µM this compound for 30 minutes resulted in the activation of PKC. medchemexpress.commedchemexpress.com
The potentiation of PKC activity by this compound is a key element of its pharmacological profile, linking the inhibition of DGK to a broad range of cellular responses.
Impact on Protein Kinase C Downstream Target Phosphorylation
The activation of Protein Kinase C (PKC) by this compound leads to the phosphorylation of its downstream target proteins, thereby propagating the signal. invivochem.commolnova.com In HeLa cells, treatment with 40 µM this compound for 30 minutes led to an approximate 2.5-fold increase in the phosphorylation of PKC downstream targets. invivochem.commedchemexpress.commolnova.commedchemexpress.com This demonstrates that the increased PKC activity translates into tangible downstream signaling events.
Role as a Serotonin (B10506) Receptor Antagonist
This compound, initially recognized for its potent inhibition of diacylglycerol kinase (DGK), also possesses a significant and distinct pharmacological activity as a serotonin (5-HT) receptor antagonist. medchemexpress.cominvivochem.commedchemexpress.comtargetmol.com This dual activity makes it a valuable tool in pharmacological research, allowing for the investigation of signaling pathways where both DGK and serotonin receptors play a role. nih.govresearchgate.net The antagonist profile of R 59-022 at serotonin receptors was systematically investigated due to its structural similarity to known 5-HT antagonists like ritanserin (B1680649), which itself was later found to also inhibit DGKα. nih.govresearchgate.net
Research has established that R 59-022 and its analogs are antagonists at several serotonin receptor subtypes, particularly within the 5-HT2 family. nih.gov The characterization of its serotonergic activity was primarily conducted through radioligand competition assays and subsequent functional antagonist assays. nih.gov
In initial screening, a 10 μM concentration of R 59-022 was tested against a panel of human serotonin receptors to determine the percentage of radioligand binding inhibition. Significant inhibition (defined as >50%) was observed at multiple receptors, prompting further investigation to determine the binding affinity (Ki). nih.gov The compound showed negligible activity at the 5-HT3 receptor. nih.gov
Functional assays confirmed that for the receptors where significant binding affinity was observed, R 59-022 acts as an antagonist, showing little to no agonist activity. nih.gov For instance, its potent antagonism at 5-HT2 receptors is a key feature of its pharmacological profile. nih.gov
Early studies in human platelets noted that R 59-022 potentiated serotonin secretion induced by agents like thrombin. nih.gov This effect, however, is not due to receptor agonism but is a direct consequence of its primary mechanism as a DGK inhibitor. By preventing the conversion of diacylglycerol (DAG) to phosphatidic acid, R 59-022 leads to an accumulation of DAG, which is a key signaling molecule that promotes protein kinase C (PKC) activity and subsequent cellular responses like secretion. nih.govnih.gov
More recent research has utilized R 59-022's dual DGK/serotonin receptor antagonism to explore complex signaling networks in pathological conditions. In studies on Ras-driven cancers, R 59-022 was used in combination with other therapeutic agents like Trametinib (B1684009) to show a synergistic reduction in tumor size in preclinical models. biorxiv.orgbiologists.combiorxiv.org This highlights its utility as a chemical probe to dissect the interplay between metabolic and signaling pathways in cancer biology. researchgate.net
The following table summarizes the binding affinity of R 59-022 at various serotonin receptor subtypes as determined by radioligand competition assays.
| Receptor Subtype | % Inhibition (at 10 µM) | Binding Affinity (Ki) (nM) |
|---|---|---|
| 5-HT1A | 88% | 350 |
| 5-HT1B | 70% | 1100 |
| 5-HT1D | 60% | 1800 |
| 5-HT2A | 98% | 16 |
| 5-HT2B | 96% | 66 |
| 5-HT2C | 97% | 28 |
| 5-HT3 | 1% | >10,000 |
| 5-HT5A | 89% | 260 |
| 5-HT6 | 68% | 1200 |
| 5-HT7 | 84% | 510 |
Investigative Applications of R 59 022 Hydrochloride in Biological Systems
Research in Oncological Contexts
Scientific investigations have demonstrated that R 59-022 hydrochloride can induce apoptosis, or programmed cell death, in several types of malignant cells. This effect is particularly notable in glioblastoma and melanoma cells. aacrjournals.orgresearchgate.net The attenuation of diacylglycerol kinase α (DGKα) activity, either through siRNA targeting or by small-molecule inhibitors like R 59-022, triggers caspase-mediated apoptosis in these cancer cells. aacrjournals.orgresearchgate.net A key finding is the selective toxicity of this compound, as it induces apoptosis in cancerous cells while showing a lack of toxicity in noncancerous cells. aacrjournals.orgcaymanchem.com
At a concentration of 10 µM, R 59-022 has been shown to effectively induce apoptosis in glioblastoma cells. caymanchem.com This pro-apoptotic effect is not limited to a single cancer type; studies have indicated its efficacy in various cancer cell lines, including melanoma, hepatocarcinoma, and pancreatic and cervical cancer cells. nih.govresearchgate.net The mechanism involves the inhibition of DGKα, which disrupts cellular signaling pathways that promote cancer cell survival. nih.govnih.govdntb.gov.ua
| Malignant Cell Type | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Glioblastoma | Induces caspase-mediated apoptosis. | Inhibition of Diacylglycerol Kinase α (DGKα). | aacrjournals.orgresearchgate.net |
| Melanoma | Induces apoptosis. | Inhibition of Diacylglycerol Kinase α (DGKα). | nih.govresearchgate.net |
| Various Cancer Cells | Demonstrates selective toxicity to cancer cells over non-cancerous cells. | Attenuation of DGKα activity. | aacrjournals.orgcaymanchem.com |
The potential of this compound to modulate tumor growth has been assessed in preclinical models, particularly using glioblastoma xenografts. In these studies, immunodeficient mice are implanted with human glioblastoma cells to create a tumor model that can be used to evaluate the efficacy of potential cancer therapies. medchemexpress.comnih.gov
In a study involving SCID mice implanted with U87 glioblastoma cells, administration of this compound resulted in a significant increase in median survival. medchemexpress.com The inhibition of DGKα by R 59-022 not only slows tumor growth but also leads to decreased vascularity within the tumor. aacrjournals.org These findings from glioblastoma and melanoma xenograft treatment models establish DGKα as a promising therapeutic target. aacrjournals.org
Research has uncovered a synergistic relationship between this compound and inhibitors of the Mitogen-Activated Protein Kinase (MEK) pathway, particularly in the context of Ras-driven cancers. nih.govbiorxiv.orgbiologists.com The RAS signaling pathway is frequently upregulated in human cancers, making it a key therapeutic target. biorxiv.orgbiologists.com However, targeting this pathway alone can lead to side effects and the development of drug resistance. biorxiv.orgbiologists.com
Studies using Drosophila models of Ras-driven cancer have shown that R 59-022, in combination with a low dose of the MEK inhibitor trametinib (B1684009), leads to a significant reduction in tumor size. nih.govbiorxiv.orgbiologists.com This synergistic effect was also observed in human mammary epithelial cells expressing oncogenic H-RAS. nih.govbiorxiv.org While R-59-022 alone showed weak synergism with trametinib in some contexts, the principle of combining DGKα inhibition with MEK inhibition has shown promise for targeting Ras-driven tumors. nih.govbiorxiv.org This combination therapy approach could potentially allow for the use of lower doses of MEK inhibitors, thereby reducing toxicity and the likelihood of resistance. biorxiv.orgbiologists.com
Diacylglycerol kinase alpha (DGKα) has emerged as a central signaling hub in the progression of various cancers, including glioblastoma. aacrjournals.orgaacrjournals.org This enzyme's primary function is to convert diacylglycerol (DAG) into phosphatidic acid (PA), two lipid molecules that are crucial second messengers in numerous cellular signaling pathways. aacrjournals.org In the context of cancer, DGKα is often overexpressed and plays a significant role in promoting cell proliferation and preventing apoptosis. nih.gov
Inhibition of DGKα, through compounds like R 59-022, has been shown to disrupt the growth of tumors, highlighting the dependency of cancer cells on this kinase. mdpi.com This disruption occurs because DGKα regulates several critical oncogenic pathways, including those involving mTOR and hypoxia-inducible factor-1α (HIF-1α). aacrjournals.org The specificity of this effect is underscored by the observation that the cytotoxicity induced by DGKα knockdown in glioblastoma and melanoma cells can be rescued by the addition of exogenous phosphatidic acid. aacrjournals.org
This compound exerts its influence on cancer cells by modulating several key signaling pathways, including FAK, AKT, and NF-κB. The inhibition of DGKα by R 59-022 leads to downstream effects on these pathways, which are integral to cancer cell survival, proliferation, and metastasis.
In melanoma cells, DGKα has been shown to promote NF-κB signaling. aacrjournals.org Furthermore, a DGKα/Akt/NF-κB feedforward loop has been identified as a promoter of esophageal squamous cell carcinoma progression, acting through both FAK-dependent and FAK-independent mechanisms. biologists.com The inhibition of DGKα can lead to decreased activation of Akt, a key regulator of cell survival and proliferation. aacrjournals.org By disrupting these signaling cascades, R 59-022 and other DGKα inhibitors can effectively impede cancer progression.
| Signaling Pathway | Effect of DGKα Inhibition | Role in Cancer | Reference |
|---|---|---|---|
| FAK (Focal Adhesion Kinase) | Modulates FAK-dependent signaling. | Cell adhesion, migration, and survival. | biologists.com |
| AKT | Decreases activation. | Cell survival, proliferation, and growth. | aacrjournals.org |
| NF-κB (Nuclear Factor kappa B) | Inhibits signaling. | Inflammation, immunity, cell survival, and proliferation. | aacrjournals.orgnih.govnih.govdntb.gov.ua |
Glioblastoma stem cells (GSCs) are a subpopulation of cells within glioblastoma tumors that are believed to be responsible for tumor initiation, maintenance, and resistance to therapy. novartis.comnih.gov Research into the effects of this compound and the inhibition of DGKα has revealed potential implications for targeting these resilient cells.
Studies have shown that DGKα inhibition can induce apoptosis in glioblastoma stem cell-like lines. aacrjournals.org Furthermore, the concept of differentiation therapy, which aims to convert cancer cells into a non-proliferative, differentiated state, is gaining traction as a potential treatment for glioblastoma. figshare.com While direct evidence linking R 59-022 to the induction of differentiation in GSCs is still emerging, the critical role of DGKα in maintaining the undifferentiated and proliferative state of cancer cells suggests that its inhibition could be a viable strategy to promote GSC differentiation and limit tumor growth. aacrjournals.orgoncotarget.com
Studies in Hemostatic and Inflammatory Cell Biology
The chemical compound this compound has been a valuable tool in dissecting the intricate signaling pathways within platelets and neutrophils, the key cellular players in hemostasis and inflammation. By selectively inhibiting diacylglycerol kinase (DGK), this compound allows researchers to investigate the downstream effects of elevated diacylglycerol (DAG) levels, a critical second messenger.
Potentiation of Thrombin-Induced Diacylglycerol Production in Platelets
This compound is a potent inhibitor of diacylglycerol kinase, the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA) medchemexpress.comnih.govimmunomart.com. In the context of platelet activation by thrombin, this inhibition leads to a significant accumulation of intracellular DAG nih.govnih.gov. When platelets are stimulated with thrombin, there is an accelerated turnover of inositol (B14025) lipids, which generates DAG nih.gov. The presence of this compound prevents the rapid conversion of this newly synthesized DAG to PA, resulting in a marked elevation of DAG levels nih.govnih.gov.
This potentiation of DAG production directly impacts downstream signaling events. The accumulation of DAG leads to an increased activation of protein kinase C (PKC), a key enzyme in platelet signal transduction medchemexpress.comnih.gov. The inhibitory effect of this compound on DGK has been quantified, with a half-maximal inhibitory concentration (IC50) of 2.8 µM medchemexpress.comnih.govtocris.com. In intact platelets, it inhibits the phosphorylation of 1-oleoyl-2-acetylglycerol (B1233665) (OAG), a DAG analog, to 1-oleoyl-2-acetylglyceryl-3-phosphoric acid (OAPA) with an IC50 of 3.8 µM nih.gov.
| Target Enzyme/Process | IC50 Value | Cell System |
|---|---|---|
| Diacylglycerol Kinase | 2.8 µM | General |
| Phosphorylation of OAG to OAPA | 3.8 µM | Intact Platelets |
Enhancement of Platelet Aggregation Mechanisms
By amplifying the DAG signal, this compound significantly enhances platelet aggregation and secretion responses, particularly when platelets are stimulated with sub-maximal concentrations of thrombin nih.govnih.gov. This enhancement is directly linked to the increased activation of PKC, as evidenced by the increased phosphorylation of a 40 kDa protein, a known substrate for this kinase nih.gov.
At a concentration of 10 µM, this compound potentiates aggregation but does not affect the shape change induced by thrombin medchemexpress.com. Importantly, the compound does not influence the mobilization of Ca2+ or the formation of inositol phosphates stimulated by thrombin, indicating that its effects are specific to the DAG-PKC arm of the signaling pathway nih.gov. These findings underscore the critical role of PKC in the mechanisms of platelet aggregation and secretion and demonstrate that endogenous DAG is a key activator of this enzyme nih.gov.
Inhibition of Phosphatidic Acid Production in Neutrophils
In neutrophils, this compound demonstrates its inhibitory effect on DGK by reducing the production of phosphatidic acid (PA) medchemexpress.comimmunomart.com. When neutrophils are stimulated with the chemotactic factor formylmethionyl-leucyl-phenylalanine (fMet-Leu-Phe), there is a notable generation of PA. Treatment with this compound effectively inhibits this process nih.gov. This inhibition of PA formation is a direct consequence of blocking the phosphorylation of DAG nih.gov. The reduction in PA levels is correlated with an increase in superoxide (B77818) generation, suggesting a regulatory role for the balance of DAG and PA in neutrophil effector functions nih.gov.
Modulation of Neutrophil Chemotaxis
This compound has been shown to induce chemotaxis in neutrophils tocris.comnih.govrndsystems.com. The response elicited by the compound is primarily chemotactic, with minimal chemokinetic activity nih.gov. The mechanism underlying this induced migration appears to involve the activation of protein kinase C (PKC). Pre-treatment of neutrophils with PKC inhibitors, such as staurosporine (B1682477) and AMG-C16, was found to inhibit the chemotaxis induced by R 59-022 nih.gov. This suggests that the accumulation of DAG, resulting from DGK inhibition, activates PKC, which in turn promotes directed cell movement.
Further investigation into the signaling pathway revealed the involvement of a GTP-binding protein. Pretreatment with pertussis toxin inhibited the migration induced by R 59-022, as well as fMet-Leu-Phe-induced and random migration nih.gov.
Role in Autoantibody-Induced Neutrophil Exocytosis and Adhesion
In the context of autoimmune-mediated inflammation, such as that seen in anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, this compound has been used to investigate the role of DGK in neutrophil activation. Research has shown that DGK activation is pivotal for ANCA-induced neutrophil adhesion nih.gov. Furthermore, neutrophils treated with this compound before stimulation with ANCA exhibit a reduced capacity to release their azurophilic granules, a process known as exocytosis babraham.ac.ukbirmingham.ac.ukresearchgate.net.
Specifically, the release of myeloperoxidase (MPO), a key component of azurophilic granules, is significantly lower in neutrophils treated with the DGK inhibitor nih.govbabraham.ac.uk. This inhibition of exocytosis by this compound occurs independently of the actions of cytochalasin B, a compound that facilitates exocytosis by modulating the actin cytoskeleton babraham.ac.ukresearchgate.net. Confocal microscopy has revealed that R 59-022 does not inhibit the translocation of granules to the plasma membrane, suggesting that the role of DGK is in the later stages of granule fusion with the membrane babraham.ac.ukbirmingham.ac.uk.
| Neutrophil Function | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Adhesion | Inhibition | Blockade of DGK-dependent signaling |
| Exocytosis (Azurophilic Granule Release) | Inhibition | Impairment of granule fusion at the plasma membrane |
Effects on Intracellular Calcium Release in Neutrophils
The impact of this compound on intracellular calcium (Ca2+) signaling in neutrophils is complex. Some studies have shown that the compound can elevate the basal intracellular concentration of free calcium nih.gov. However, it does not appear to affect the rise in calcium levels produced by stimulants like fMet-Leu-Phe or platelet-activating factor nih.gov.
Conversely, other research suggests that R 59-022 directly inhibits the release of Ca2+ from intracellular stores babraham.ac.uk. In these studies, while the influx of extracellular calcium through store-operated channels was similar in the presence or absence of the inhibitor, the initial release from internal stores was diminished babraham.ac.uk. This suggests a potential role for DGK or its product, PA, in the regulation of intracellular calcium mobilization. The addition of a calcium ionophore, ionomycin, did not restore exocytosis in R 59-022-treated cells, indicating that simply increasing cytosolic calcium is not sufficient to overcome the block in the signaling pathway caused by DGK inhibition babraham.ac.uk.
Investigations into Vascular and Smooth Muscle Physiology
This compound has been instrumental in elucidating the complex mechanisms governing vascular and smooth muscle function. By inhibiting DGK, it influences signaling cascades that are crucial for muscle contraction and relaxation.
Inhibition of Intestinal Smooth Muscle Contractility
Research has demonstrated that this compound can suppress the contractility of intestinal smooth muscle. It effectively inhibits motor responses in the longitudinal muscle of the guinea-pig ileum that are stimulated by various agents. nih.gov Notably, it potently inhibits contractions induced by histamine, acetylcholine, substance P, and potassium ion (K+) depolarization in a concentration-dependent manner. nih.gov Further analysis has revealed that its antagonism of substance P-induced contractions is non-competitive. nih.gov The compound shows greater activity in blocking the sustained (tonic) component of the contractile response to K+ depolarization compared to the initial, transient (phasic) component. nih.gov Studies on chemically skinned muscle strips, where the cell membrane is permeabilized, indicate that this compound directly depresses the calcium-induced activation of the contractile apparatus. nih.gov This suggests an intracellular site of action, although the precise role of diacylglycerol accumulation and subsequent protein kinase C (PKC) stimulation in this process requires further investigation. nih.gov
Attenuation of Agonist-Induced Vascular Contractions (e.g., U46619-induced)
This compound has been shown to block vascular contractions induced by the thromboxane (B8750289) A2 analog, U46619. caymanchem.comchemicalbook.comchemicalbook.com This inhibitory effect has been observed in various vascular tissues, including the mouse aorta and porcine coronary artery. chemicalbook.comchemicalbook.comnih.gov The mechanism of U46619-induced contraction involves the activation of TP receptors, which can trigger distinct transduction pathways leading to muscle contraction. nih.gov R 59-022's ability to interfere with this process highlights the involvement of the diacylglycerol kinase pathway in agonist-induced vascular responses.
Differential Effects on Vascular Smooth Muscle under Specific Metabolic Conditions (e.g., High Glucose)
The effects of this compound on vascular smooth muscle can be influenced by the surrounding metabolic environment. Under high glucose conditions, which can mimic diabetic states, the contractile response to U46619 is enhanced in various vascular tissues. nih.gov Interestingly, the inhibitory effects of R 59-022 on these enhanced contractions were found to be attenuated in some studies. nih.gov For instance, while R 59-022 reduced U46619-induced contractions in the aorta and coronary artery under both normal and high glucose conditions, its effect was less pronounced in the portal vein under high glucose. nih.gov This suggests that high glucose may alter the signaling pathways involved in vascular contraction, potentially reducing the efficacy of DGK inhibition by R 59-022 in certain vascular beds. nih.gov
Research in Antiviral Activity and Host Cell Processes
Beyond its applications in muscle physiology, this compound has emerged as a significant tool in virology research, particularly in the study of filoviruses.
Inhibition of Filovirus Internalization and Entry into Host Cells (e.g., Ebola Virus)
This compound has been identified as a potent inhibitor of filovirus entry into host cells. nih.govrsc.orgnih.gov This includes highly pathogenic viruses such as the Ebola virus (EBOV) and Marburg virus. nih.govnih.gov The compound acts at an early stage of the viral life cycle, specifically by blocking the internalization of viral particles. nih.govnih.gov Filoviruses typically enter host cells through a process called macropinocytosis. nih.govrsc.orgnih.gov R 59-022 has been shown to effectively inhibit this uptake mechanism in various cell types, including Vero cells and bone marrow-derived macrophages. nih.govresearchgate.net Its inhibitory action is broad against a panel of pathogenic filovirus glycoproteins (GPs). nih.gov Furthermore, research has demonstrated that R 59-022 can inhibit the growth of replicative Ebola virus. nih.govnih.gov These findings position R 59-022 as a valuable research tool for dissecting the molecular mechanisms of filovirus entry and as a potential starting point for the development of pan-filoviral therapeutics. nih.govnih.gov
Exploration of Neurotransmitter Release Mechanisms
The role of this compound in modulating neurotransmitter release is an area of active investigation. Neurotransmitter release is a complex, calcium-dependent process involving the fusion of synaptic vesicles with the presynaptic membrane. uth.edu Various kinases, including tyrosine kinases, are known to be involved in the regulation of this process. nih.gov As a DGK inhibitor, R 59-022 can influence signaling pathways that are downstream of receptor activation and are involved in the modulation of ion channels and the exocytotic machinery. While direct studies on R 59-022's effect on specific neurotransmitter release are ongoing, its known ability to potentiate protein kinase C (PKC) activity suggests a potential role in modulating synaptic transmission. medchemexpress.commedchemexpress.com
Increased Noradrenaline Release in Chromaffin Cells
This compound, a known inhibitor of diacylglycerol kinase, has been demonstrated to influence the release of noradrenaline from chromaffin cells. medchemexpress.comnih.gov Chromaffin cells, neuroendocrine cells located in the adrenal medulla, are crucial for the secretion of catecholamines like noradrenaline into the bloodstream as part of the body's stress response. wikipedia.orgnih.govcziscience.com The primary mechanism of R 59-022 is the inhibition of diacylglycerol kinase, an enzyme that phosphorylates diacylglycerol to phosphatidic acid. nih.gov By inhibiting this enzyme, R 59-022 is expected to increase the intracellular levels of diacylglycerol, a second messenger that can activate protein kinase C. medchemexpress.comnih.gov
Research has shown that this compound can directly enhance the efflux of noradrenaline from chromaffin cells. nih.govdntb.gov.ua Specifically, studies have indicated that concentrations of 30 µM and 50 µM of R 59-022 lead to an increased release of noradrenaline. nih.govdntb.gov.ua One study reported that a 30 µM concentration of this compound increases the release of noradrenaline in chromaffin cells. medchemexpress.com
However, the effect of this compound on noradrenaline release is complex and appears to be dependent on the cellular context, particularly the mode of stimulation. While it enhances basal noradrenaline efflux, it has been observed to substantially attenuate noradrenaline release when stimulated by nicotine (B1678760) or high concentrations of potassium. nih.govnih.govscholarsportal.info This inhibitory effect on stimulated release is thought to be linked to an attenuation of calcium influx evoked by these stimuli. nih.govscholarsportal.info It has been suggested that this blockade of calcium influx by R 59-022 may occur through a mechanism independent of its diacylglycerol kinase inhibitory activity. nih.govscholarsportal.info Interestingly, bradykinin-stimulated noradrenaline release is not affected by R 59-022. nih.gov
The following table summarizes the observed effects of this compound on noradrenaline release in chromaffin cells under different experimental conditions.
| Experimental Condition | R 59-022 Concentration | Observed Effect on Noradrenaline Release |
| Basal (unstimulated) | 30 µM | Enhanced efflux medchemexpress.comnih.gov |
| Basal (unstimulated) | 50 µM | Enhanced efflux nih.govdntb.gov.ua |
| Nicotine-stimulated | Not specified | Substantially attenuated nih.govnih.govscholarsportal.info |
| High K+-stimulated | Not specified | Substantially attenuated nih.govnih.govscholarsportal.info |
| Bradykinin-stimulated | Not specified | No effect nih.gov |
Methodological Frameworks in R 59 022 Hydrochloride Research
In Vitro Experimental Paradigms
In vitro studies have been fundamental in characterizing the molecular and cellular effects of R 59-022 hydrochloride. These experiments utilize a range of cell culture models, primary cell systems, and sophisticated biochemical and molecular biology techniques to dissect the compound's influence on specific cellular pathways and functions.
Cell Culture Models
Established cell lines have served as crucial tools for investigating the effects of this compound in reproducible and well-defined biological contexts.
HeLa and U87 Cells: In human cervical cancer (HeLa) cells and glioblastoma (U87) cells, treatment with 40 μM R 59-022 for 30 minutes has been shown to activate protein kinase C (PKC) medchemexpress.com. This activation leads to a significant increase in the phosphorylation of downstream PKC substrates medchemexpress.com. Specifically, in HeLa cells, this treatment resulted in an approximate 2.5-fold increase in the phosphorylation of PKC targets medchemexpress.com. In U87 glioblastoma cells, inhibition of DGKα by R 59-022 has been linked to the induction of cell death core.ac.uk.
Vero Cells: Studies using Vero cells, derived from the kidney of an African green monkey, have been instrumental in exploring the antiviral potential of R 59-022. Research has demonstrated that the compound effectively blocks the entry of Ebola virus (EBOV) glycoprotein (B1211001) (GP)-mediated viral particles into these cells medchemexpress.com. The mechanism of inhibition is attributed to the blockage of macropinocytosis, an essential internalization pathway for the virus biologists.com. Time-of-addition assays revealed that R 59-022 acts at an early stage of viral entry biologists.com.
MCF10A Cells: In the context of cancer research, the non-tumorigenic human breast epithelial cell line, MCF10A, has been used to study the effects of R 59-022 in combination with other therapeutic agents. In MCF10A cells engineered to express oncogenic H-RAS and with a knockdown of the cell polarity gene SCRIB, R 59-022 has been shown to synergize with the MEK inhibitor Trametinib (B1684009) to reduce cell viability biologists.comnih.govresearchgate.netbiorxiv.org. Interestingly, the half-maximal inhibitory concentration (IC50) for R 59-022 was found to be approximately 3.5 times higher in the SCRIB-knockdown/H-RAS-expressing cells compared to control MCF10A cells nih.govbiorxiv.org. However, the synergistic effect with Trametinib was observed to be weak in both the engineered and control cells nih.govbiorxiv.org.
Table 1: Effects of this compound in Various Cell Culture Models
| Cell Line | Experimental Context | Key Findings | Citations |
|---|---|---|---|
| HeLa | PKC Activation | 40 μM for 30 min activates PKC, leading to a ~2.5-fold increase in substrate phosphorylation. | medchemexpress.com |
| U87 | Glioblastoma | Inhibition of DGKα induces cell death. | core.ac.uk |
| Vero | Viral Entry | Blocks Ebola virus GP-mediated entry by inhibiting macropinocytosis. | medchemexpress.combiologists.com |
| MCF10A | Cancer Biology | Synergizes with Trametinib to reduce viability in H-RAS/SCRIB-modified cells, though the synergy is weak. | biologists.comnih.govresearchgate.netbiorxiv.org |
Primary Cell Systems
To understand the effects of this compound in a more physiologically relevant context, researchers have utilized primary cells isolated directly from human tissues.
Human Platelets: In human platelets, R 59-022 potentiates aggregation and secretion responses induced by sub-maximal concentrations of thrombin nih.gov. This effect is linked to its ability to inhibit DGK, leading to an elevation of diacylglycerol (DAG) levels and consequently, increased PKC activity researchgate.netnih.gov.
Neutrophils: Studies on human neutrophils have shown that R 59-022 inhibits the production of phosphatidic acid medchemexpress.com. Furthermore, the compound itself has been found to induce neutrophil chemotaxis, a response that is dependent on PKC activity caymanchem.comucl.ac.uk.
Red Blood Cell Membranes: The inhibitory activity of R 59-022 on DGK was initially characterized using human red blood cell membranes. In this system, the compound was found to inhibit DGK with a half-maximal inhibitory concentration (IC50) of 2.8 ± 1.5 μM for the kinase acting on endogenous diacylglycerol researchgate.netnih.gov. This inhibition occurred at concentrations that did not affect other related enzymes like polyphosphoinositide phosphodiesterase, phosphatidylinositol kinase, and phosphatidylinositol 4-phosphate kinase researchgate.netnih.gov.
Chromaffin Cells: In adrenal chromaffin cells, R 59-022 has been observed to increase the release of noradrenaline medchemexpress.com.
Biochemical Enzyme Assays
Biochemical assays have been pivotal in quantifying the direct interaction of this compound with its target enzymes.
DGK Activity: The primary mechanism of R 59-022 is the inhibition of diacylglycerol kinase. Enzyme assays have established an IC50 value of 2.8 μM for DGK inhibition medchemexpress.comnih.govresearchgate.net. In intact platelets, the IC50 for the inhibition of the phosphorylation of an exogenous DAG analog (1-oleoyl-2-acetylglycerol or OAG) was determined to be 3.8 ± 1.2 μM researchgate.netnih.gov. These assays have also revealed that R 59-022 can inhibit multiple DGK isozymes, including DGKα, DGKε, and DGKθ.
PKC Activity Quantification: By inhibiting the conversion of DAG to phosphatidic acid, R 59-022 leads to an accumulation of DAG, which in turn activates PKC. Studies have consistently shown that R 59-022 treatment results in increased PKC activity in various cell types, including platelets and HeLa cells medchemexpress.comresearchgate.netnih.gov. This potentiation of PKC activity is a direct consequence of DGK inhibition.
Molecular Biology Techniques
Western Blot Analysis for Protein Phosphorylation: Western blot analysis has been a key technique to confirm the downstream effects of R 59-022-induced PKC activation. In HeLa cells treated with the compound, Western blotting with antibodies specific for phosphorylated PKC substrates revealed a significant increase in protein phosphorylation, providing molecular evidence for the enhanced PKC activity medchemexpress.com.
Cellular Functional Assays
A range of functional assays have been employed to assess the physiological consequences of this compound treatment on cellular behavior.
Platelet Aggregation: As a functional outcome of increased PKC activity, R 59-022 has been shown to potentiate thrombin-induced platelet aggregation caymanchem.comucl.ac.uk.
Neutrophil Chemotaxis: The compound has been demonstrated to act as a chemoattractant for neutrophils, inducing their migration. This effect is mediated through the activation of PKC caymanchem.comucl.ac.uk.
Viral Entry Assays: Utilizing pseudotyped viruses and virus-like particles, studies have confirmed the inhibitory effect of R 59-022 on the entry of filoviruses, such as Ebola virus, into host cells like Vero cells medchemexpress.combiologists.com.
Cell Viability Assays: In the context of cancer research, cell viability assays have been used to demonstrate that R 59-022 can induce apoptosis in glioblastoma cells nih.gov.
In Vivo Preclinical Models
To evaluate the potential therapeutic efficacy of this compound in a whole-organism setting, preclinical studies have been conducted using animal models. In a glioblastoma xenograft model, where U87 glioblastoma cells were implanted into SCID mice, daily intraperitoneal injections of R 59-022 resulted in a significant reduction in average tumor volume compared to control mice nih.gov. Furthermore, treatment with the compound led to an increase in the median survival of the tumor-bearing mice medchemexpress.com.
Table 2: Summary of In Vivo Preclinical Model Findings for this compound
| Animal Model | Tumor Type | Key Findings | Citations |
|---|---|---|---|
| SCID Mice | U87 Glioblastoma Xenograft | Daily intraperitoneal injections significantly reduced tumor volume and increased median survival. | medchemexpress.comnih.gov |
Computational and Rational Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as an enzyme. This in silico approach accelerates the discovery of new drug candidates. R 59-022, along with the related compound R59949, has served as a benchmark or reference compound in virtual screening efforts to discover new and improved inhibitors of Diacylglycerol Kinase alpha (DGKα). nih.govresearchgate.net
By using a computational approach based on chemical homology with R 59-022 and R59949, researchers have successfully screened compound libraries to identify novel DGKα inhibitors. nih.govresearchgate.net This process led to the identification of molecules like ritanserin (B1680649) and AMB639752, which exhibited superior inhibitory activity and specificity for the alpha isoform of DGK compared to the original reference compounds. nih.gov Notably, the newly identified compound AMB639752 was also devoid of the serotoninergic activity that is a known off-target effect of R 59-022. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of new molecules (analogs) to understand how specific structural features of a compound influence its biological activity. researchgate.net The goal is to design compounds with improved potency, selectivity, and pharmacokinetic properties.
The chemical structures of R 59-022 and R59949, as established DGKα inhibitors, have been pivotal in guiding the rational design of new analogs. researchgate.netnih.gov For instance, the discovery that ritanserin acts as a DGKα inhibitor was based on its structural similarity to R 59-022. nih.gov Subsequent SAR studies on newly discovered inhibitors, such as AMB639752, have led to the development of even more potent inhibitors. nih.gov These investigations help in building pharmacophore models, which define the essential structural features required for a molecule to bind to and inhibit the target enzyme. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to create more effective and specific therapeutic agents. researchgate.netnih.gov
Future Research Directions and Unaddressed Questions
Dissecting Isoform-Specific Contributions of Diacylglycerol Kinase Inhibition in Diverse Cellular Contexts
R 59-022 hydrochloride is primarily known as an inhibitor of Diacylglycerol Kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). nih.govglpbio.comnih.gov However, the DGK family comprises ten mammalian isozymes, and the precise isoform selectivity of R 59-022 remains a subject of ongoing investigation. mdpi.com
Initial reports suggested that R 59-022 and the related compound R 59-949 were specific inhibitors of class I DGKs. nih.gov This has been contested by later studies. For instance, R 59-022 was reported to inhibit DGKε and DGKθ, while not affecting other class I isotypes like DGKβ and DGKγ at a concentration of 30 μM. nih.gov Research has shown that R 59-022 and the structurally similar compound ritanserin (B1680649) are more potent against DGKα than other DGK isoforms, with IC50 values for DGKα around 25 μM. nih.gov In contrast, the IC50 values for DGKι were found to be between 55 and 65 μM, indicating lower potency. nih.gov Some studies also indicate it inhibits DGK-θ in vitro at concentrations below 1 µM. caymanchem.com
The effects of this inhibition have been observed in various cellular contexts. In human platelets, R 59-022 potentiates thrombin-induced aggregation and secretion. nih.govmedchemexpress.comtocris.com In neutrophils, it inhibits the production of phosphatidic acid and can induce chemotaxis. medchemexpress.comtocris.com In cancer cell lines such as HeLa and U87 glioblastoma cells, the compound activates Protein Kinase C (PKC). medchemexpress.commedchemexpress.com Furthermore, its activity extends beyond mammalian cells, as R 59-022 has been shown to inhibit A. thaliana DGK2 and suppress root growth. caymanchem.com
Future research must systematically dissect the inhibitory profile of R 59-022 across all DGK isoforms to build a comprehensive selectivity map. Understanding how inhibiting specific DGK isoforms contributes to the observed cellular responses in different tissues and disease states, such as cancer or during viral infection, is a critical next step.
Table 1: Reported Diacylglycerol Kinase (DGK) Isoform Selectivity of R 59-022
| DGK Isoform | Reported Effect of R 59-022 | Reference |
|---|---|---|
| DGKα | Inhibited (IC50 ~25 µM) | nih.gov |
| DGKβ | Not inhibited (at 30 µM) | nih.gov |
| DGKγ | Not inhibited (at 30 µM) | nih.gov |
| DGKε | Inhibited | nih.gov |
| DGKθ | Inhibited | nih.govcaymanchem.com |
| DGKι | Inhibited (IC50 55-65 µM) | nih.gov |
Elucidating the Full Spectrum of Serotonin (B10506) Receptor Subtypes Targeted by this compound
In addition to its effects on lipid signaling, this compound is an antagonist of serotonin (5-HT) receptors. nih.govmedchemexpress.commedchemexpress.com Despite structural similarities to well-known serotonin antagonists like ritanserin, the full extent of R 59-022's interaction with the diverse family of 5-HT receptors is not completely understood.
Studies have shown that R 59-022 exhibits potent antagonist activity against several serotonin receptor subtypes. The lowest binding affinity (Ki) values for R 59-022 were observed at the 5-HT2A receptor. nih.gov However, it also demonstrates significant potency against 5-HT2B/2C, 5-HT1D, and 5-HT7 receptors. nih.gov Functional assays have confirmed that the compound has high antagonist activity at these receptors. nih.gov
A crucial area for future research is to conduct comprehensive screening and functional assays across all known serotonin receptor subtypes. This will clarify the compound's selectivity profile and help determine which of its physiological effects are attributable to DGK inhibition versus serotonin receptor antagonism. Differentiating these two mechanisms is vital for interpreting experimental results and exploring therapeutic applications.
Table 2: Serotonin Receptor Subtypes Targeted by R 59-022
| 5-HT Receptor Subtype | Interaction Type | Potency | Reference |
|---|---|---|---|
| 5-HT2A | Antagonist | High (lowest Ki value) | nih.gov |
| 5-HT2B/2C | Antagonist | Potent | nih.gov |
| 5-HT1D | Antagonist | Potent | nih.gov |
| 5-HT7 | Antagonist | Potent | nih.gov |
Comprehensive Mapping of Downstream Signaling Networks Affected by Compound Action
The primary mechanism of R 59-022 as a DGK inhibitor is the prevention of DAG's conversion to PA. nih.gov This leads to an accumulation of DAG, a critical second messenger that activates Protein Kinase C (PKC). glpbio.comnih.gov The subsequent activation of PKC and its downstream targets is a key consequence of R 59-022 action. nih.govmedchemexpress.com For example, treatment of HeLa and U87 cells with R 59-022 resulted in a 2.5-fold increase in the phosphorylation of PKC downstream targets. medchemexpress.com
While the DAG-PKC axis is the most established downstream pathway, the full scope of signaling networks affected by R 59-022 remains to be mapped. The reduction in PA levels could also have significant signaling consequences, as PA itself is a lipid second messenger involved in various cellular processes. Furthermore, the compound's antagonism of 5-HT receptors initiates a separate cascade of intracellular signals.
Future studies should employ global, unbiased techniques like phosphoproteomics and transcriptomics to comprehensively map the signaling networks perturbed by R 59-022. This will help to identify novel downstream effectors and understand the crosstalk between the DGK and serotonin receptor pathways. It is also important to investigate how these signaling changes differ between healthy and diseased cells.
Exploring Novel Therapeutic Opportunities Based on this compound's Modulatory Effects
The dual activity of this compound opens up several potential therapeutic avenues that warrant further exploration.
Oncology : DGKα has been identified as a therapeutic target in various cancers, including glioblastoma. nih.gov R 59-022 has been shown to induce apoptosis in glioblastoma cells without being toxic to non-cancerous cells and to reduce tumor volume in mouse models. glpbio.comcaymanchem.com There is also evidence that it can synergize with MEK inhibitors like Trametinib (B1684009) to reduce tumor burden in Ras-driven cancers, suggesting a role in combination therapies. biorxiv.orgbiologists.com
Immunotherapy : DGKα is a target in immunotherapy, and its inhibition can enhance immune responses. nih.govglpbio.com This suggests R 59-022 could be explored as a potential agent to boost anti-tumor immunity.
Infectious Diseases : Recent studies have uncovered a novel application for R 59-022 as an antiviral agent. It has been shown to block the entry of filoviruses, such as Ebola virus (EBOV), into host cells. glpbio.comnih.gov The mechanism involves inhibiting the internalization of viral particles via macropinocytosis. nih.gov This presents a promising avenue for developing R 59-022 as a starting point for pan-filoviral therapeutics. nih.govacs.org
Despite these promising findings, the poor pharmacokinetics of R 59-022 in mice highlight the need for medicinal chemistry efforts to develop analogs with improved drug-like properties. nih.gov Future research should focus on validating these therapeutic hypotheses in more advanced preclinical models and exploring other disease areas, such as neurological and inflammatory disorders, where DGK and serotonin pathways are implicated.
Development of Advanced Methodologies for Studying Lipid Signaling Pathways Perturbed by the Compound
A significant challenge in studying the effects of R 59-022 is the difficulty in accurately measuring dynamic changes in lipid second messengers like DAG and PA within intact cells. nih.gov Standard methods such as liquid chromatography-mass spectrometry (LC-MS) have proven challenging for obtaining statistically significant results for these signaling lipids. nih.gov This limitation makes it difficult to directly correlate the compound's concentration with its biochemical effect on DGK activity in a cellular context.
Therefore, a key area for future research is the development and application of more advanced methodologies. These could include:
Improved Mass Spectrometry Techniques : Developing more sensitive and robust lipidomics platforms specifically optimized for quantifying low-abundance and transient signaling lipids.
Genetically Encoded Biosensors : Creating and utilizing advanced fluorescent biosensors that can visualize real-time changes in DAG and PA concentrations in living cells with high spatial and temporal resolution.
In-silico Modeling : Using computational approaches and virtual screening to identify more potent and specific DGK inhibitors and to model the complex interplay of the signaling networks affected by these compounds. researchgate.net
These advanced tools will be crucial for overcoming current technical hurdles and gaining a deeper, more quantitative understanding of how R 59-022 perturbs lipid signaling pathways.
Q & A
Q. How to design experiments investigating cross-talk between DGK inhibition and CLPTM1L-mediated lipid scrambling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
